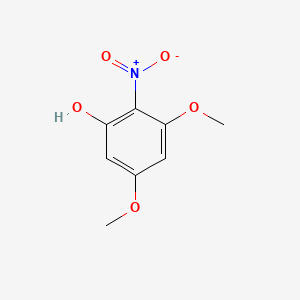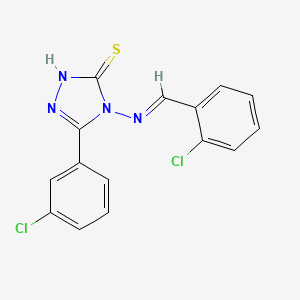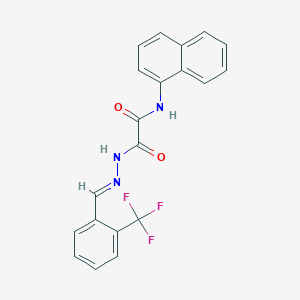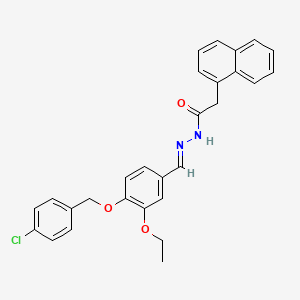![molecular formula C21H18F2N6O2 B12011807 4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a chemical compound with the molecular formula C21H18F2N6O2. It falls within the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with a carbonyl compound. This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific contexts.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 4-Fluorobenzaldehyde hydrazone involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate. The reaction proceeds via condensation, resulting in the formation of the hydrazone. The overall reaction can be represented as follows:
4-Fluorobenzaldehyde+Hydrazine hydrate→4-Fluorobenzaldehyde hydrazone
Reaction Conditions::- Reactants: 4-fluorobenzaldehyde, hydrazine hydrate
- Solvent: Typically an organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or reflux
- Catalyst: None required
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
4-Fluorobenzaldehyde hydrazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone can yield the corresponding amines.
Substitution: The hydrazone functional group can be substituted with other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly employed.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: 4-Fluorobenzaldehyde hydrazone serves as a versatile building block for the synthesis of more complex molecules.
Fluorination Strategy: Its fluorinated moiety contributes to the design of fluorinated compounds with specific properties.
Antimicrobial Activity: Some hydrazones exhibit antimicrobial properties, and further exploration of this compound’s biological effects is warranted.
Drug Development: Researchers may investigate its potential as a scaffold for drug development.
Dye Synthesis: The compound’s aromatic structure makes it relevant in dye synthesis.
Agrochemicals: It could be explored for use in agrochemicals.
Wirkmechanismus
The precise mechanism of action for 4-Fluorobenzaldehyde hydrazone remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting enzymatic processes or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-Fluorobenzaldehyde hydrazone is unique due to its fluorine substitution, similar hydrazones include 4-hydroxybenzaldehyde hydrazone , which shares some structural characteristics.
Eigenschaften
Molekularformel |
C21H18F2N6O2 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18F2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-9-16(23)10-6-14)20(25-18)26-24-11-13-3-7-15(22)8-4-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11- |
InChI-Schlüssel |
FPEOUURVTVZUOH-MYKKPKGFSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)

![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

